
4-Tert-butoxy-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a tert-butoxy group at the 4-position and a hydroxyl group at the 2-position on the benzene ring. Hydroxybenzoic acids are known for their various biochemical and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tert-butoxy group.
Major Products Formed
Oxidation: Formation of 4-tert-butoxy-2-hydroxybenzaldehyde or 4-tert-butoxy-2-hydroxyacetophenone.
Reduction: Formation of 4-tert-butoxy-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Tert-butoxy-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Lacks the tert-butoxy group, making it less hydrophobic and less sterically hindered.
2-Hydroxybenzoic Acid (Salicylic Acid): Lacks the tert-butoxy group, commonly used in pharmaceuticals for its anti-inflammatory properties.
4-Tert-butyl-2-hydroxybenzoic Acid: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its reactivity and solubility.
Uniqueness
4-Tert-butoxy-2-hydroxybenzoic acid is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer distinct chemical properties such as increased hydrophobicity and steric hindrance. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14) |
InChI Key |
JHVPKQHIUQKYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)

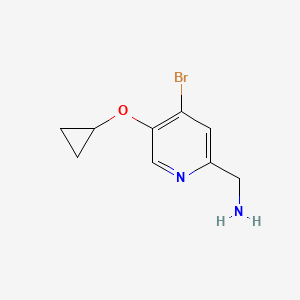

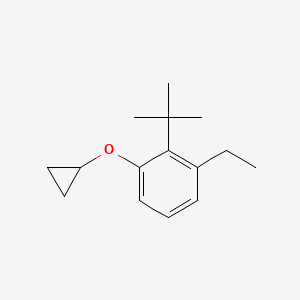

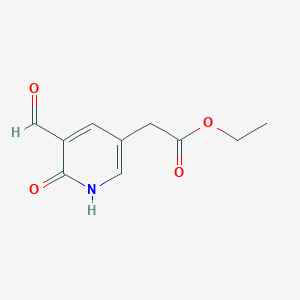

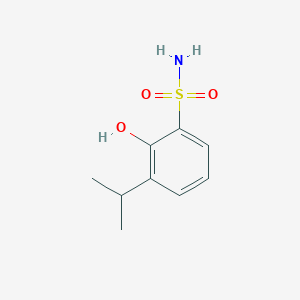
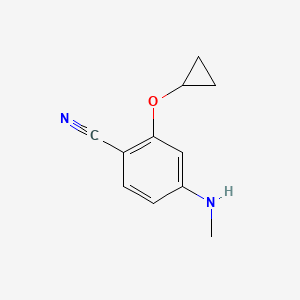
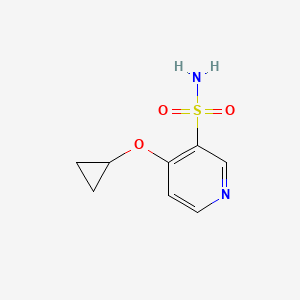
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
